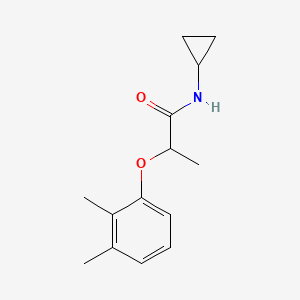![molecular formula C19H22ClNO6 B6127401 4-[3-(4-Chloronaphthalen-1-yl)oxypropyl]morpholine;oxalic acid](/img/structure/B6127401.png)
4-[3-(4-Chloronaphthalen-1-yl)oxypropyl]morpholine;oxalic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[3-(4-Chloronaphthalen-1-yl)oxypropyl]morpholine;oxalic acid is a complex organic compound that combines a morpholine ring with a chloronaphthalene moiety through an oxypropyl linker
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-Chloronaphthalen-1-yl)oxypropyl]morpholine typically involves the following steps:
Formation of the Chloronaphthalene Intermediate: The initial step involves the chlorination of naphthalene to form 4-chloronaphthalene.
Oxypropylation: The 4-chloronaphthalene is then reacted with 3-chloropropanol in the presence of a base to form 4-(3-chloropropoxy)naphthalene.
Morpholine Introduction: The final step involves the reaction of 4-(3-chloropropoxy)naphthalene with morpholine under basic conditions to yield 4-[3-(4-Chloronaphthalen-1-yl)oxypropyl]morpholine.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-[3-(4-Chloronaphthalen-1-yl)oxypropyl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the chloronaphthalene moiety to a naphthalene derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloronaphthalene site.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chlorine atom.
Major Products
Oxidation: Naphthoquinone derivatives.
Reduction: Naphthalene derivatives.
Substitution: Substituted naphthalene derivatives with various functional groups.
Aplicaciones Científicas De Investigación
4-[3-(4-Chloronaphthalen-1-yl)oxypropyl]morpholine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 4-[3-(4-Chloronaphthalen-1-yl)oxypropyl]morpholine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The oxypropyl linker and morpholine ring can enhance the compound’s ability to cross biological membranes, increasing its bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
4-(3-Chloropropoxy)naphthalene: A precursor in the synthesis of 4-[3-(4-Chloronaphthalen-1-yl)oxypropyl]morpholine.
4-Chloronaphthalene: The starting material for the synthesis.
Morpholine: A common structural motif in many bioactive compounds.
Uniqueness
4-[3-(4-Chloronaphthalen-1-yl)oxypropyl]morpholine is unique due to the combination of the chloronaphthalene moiety with the morpholine ring through an oxypropyl linker. This structure imparts specific chemical and physical properties that can be exploited in various applications, particularly in the design of novel therapeutic agents and advanced materials.
Propiedades
IUPAC Name |
4-[3-(4-chloronaphthalen-1-yl)oxypropyl]morpholine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO2.C2H2O4/c18-16-6-7-17(15-5-2-1-4-14(15)16)21-11-3-8-19-9-12-20-13-10-19;3-1(4)2(5)6/h1-2,4-7H,3,8-13H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDLSAGCPDGCTBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCOC2=CC=C(C3=CC=CC=C32)Cl.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-(DIFLUOROMETHOXY)-N-[3-(12-OXAZOL-5-YL)PHENYL]BENZAMIDE](/img/structure/B6127320.png)
![5-[[3-[1-(4-Chlorophenyl)cyclobutyl]-1,2,4-oxadiazol-5-yl]methyl]pyrrolidin-2-one](/img/structure/B6127322.png)
![2-[4-[(5-methyl-1H-pyrazol-3-yl)methyl]-1-[(6-methylpyridin-2-yl)methyl]piperazin-2-yl]ethanol](/img/structure/B6127329.png)
![2-[4-(4-ethylbenzyl)-1-isopropyl-2-piperazinyl]ethanol](/img/structure/B6127334.png)
![1-(2,3-dimethoxyphenyl)-2-[(5-methyl-2-pyrazinyl)carbonyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6127336.png)
![3-isopropyl-5-[4-methoxy-3-(methoxymethyl)phenyl]-1-methyl-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B6127344.png)
![1-(3-methoxybenzyl)-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide](/img/structure/B6127352.png)

![3-[1-(1-benzofuran-2-ylmethyl)-4-piperidinyl]-N-(1-benzyl-3-pyrrolidinyl)propanamide](/img/structure/B6127382.png)
![1-(5-{[(4-Chlorophenyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)-3-(3-methoxyphenyl)urea](/img/structure/B6127388.png)
![7-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B6127395.png)
![N-{4-[chloro(difluoro)methoxy]phenyl}-2-[5-(3,4,5-trimethoxyphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B6127397.png)
![ethyl (4-{[1-(3-phenylpropyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-morpholinyl)acetate](/img/structure/B6127409.png)

